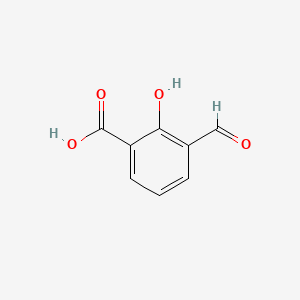
3-甲酰基-2-羟基苯甲酸
描述
3-甲酰基-2-羟基苯甲酸,也称为3-甲酰基水杨酸,是水杨酸的衍生物。它的特点是苯环的第三位有一个甲酰基,第二位有一个羟基。 这种化合物以其在有机合成中的应用及其潜在的生物活性而闻名 .
科学研究应用
3-甲酰基-2-羟基苯甲酸在科学研究中具有多种应用:
作用机制
3-甲酰基-2-羟基苯甲酸的作用机制涉及它与各种分子靶标的相互作用。甲酰基可以参与亲核加成反应,而羟基可以与生物分子形成氢键。 这些相互作用可以调节酶的活性以及细胞通路,从而导致其生物学效应 .
类似化合物:
3-甲酰基-4-羟基苯甲酸: 类似的结构,但甲酰基位于第四位.
2-羟基-3-甲酰基苯甲酸: 另一种位置异构体,甲酰基位于第三位.
3-羧基-2-羟基苯甲酸: 3-甲酰基-2-羟基苯甲酸的氧化产物.
独特性: 3-甲酰基-2-羟基苯甲酸由于其独特的取代模式而具有独特性,这赋予了其独特的化学反应性和生物学特性。 它能够进行各种化学转化,使其成为有机合成中的通用中间体 .
生化分析
Biochemical Properties
3-Formylsalicylic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This property makes it a valuable reagent in biochemical assays. The compound interacts with several enzymes and proteins, including those involved in oxidative stress responses. For instance, 3-Formylsalicylic acid has been shown to interact with peroxidases, which are enzymes that catalyze the reduction of peroxides . These interactions are crucial for understanding the compound’s role in cellular redox homeostasis.
Cellular Effects
3-Formylsalicylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-Formylsalicylic acid can alter gene expression profiles by acting as a transcriptional regulator, influencing the expression of genes involved in oxidative stress responses and metabolic processes . These effects highlight the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of 3-Formylsalicylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, 3-Formylsalicylic acid has been shown to inhibit the activity of certain peroxidases, thereby modulating the cellular redox state . Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formylsalicylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that 3-Formylsalicylic acid can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Formylsalicylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At high doses, 3-Formylsalicylic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of the compound in preclinical studies.
Metabolic Pathways
3-Formylsalicylic acid is involved in several metabolic pathways, including those related to oxidative stress and redox homeostasis . The compound interacts with enzymes such as peroxidases and oxidoreductases, which play key roles in these pathways . Additionally, 3-Formylsalicylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Formylsalicylic acid is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 3-Formylsalicylic acid can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution properties are important for understanding the compound’s bioavailability and functional effects in biological systems.
Subcellular Localization
The subcellular localization of 3-Formylsalicylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . These localization patterns are critical for understanding the spatial regulation of the compound’s activity and its role in cellular processes.
准备方法
合成路线和反应条件: 3-甲酰基-2-羟基苯甲酸可以通过多种方法合成。 一种常见的方法是乙二胺与碳酸钠和盐酸反应 。 另一种方法包括使用合适的氧化剂氧化3-羟基苯甲醛 .
化学反应分析
反应类型: 3-甲酰基-2-羟基苯甲酸会发生几种类型的化学反应,包括:
氧化: 甲酰基可以被氧化成羧酸基团。
还原: 甲酰基可以被还原成羟基。
取代: 羟基可以参与亲电芳香取代反应.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲电芳香取代反应通常使用溴或硝酸等试剂.
主要生成物:
氧化: 3-羧基-2-羟基苯甲酸。
还原: 3-羟甲基-2-羟基苯甲酸。
取代: 各种取代衍生物,取决于使用的亲电试剂.
相似化合物的比较
3-Formyl-4-hydroxybenzoic acid: Similar structure but with the formyl group at the fourth position.
2-Hydroxy-3-formylbenzoic acid: Another positional isomer with the formyl group at the third position.
3-Carboxy-2-hydroxybenzoic acid: An oxidation product of 3-Formyl-2-hydroxybenzoic acid.
Uniqueness: 3-Formyl-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-formyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUNKPREOJHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209852 | |
| Record name | Isophthalaldehydic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-04-8 | |
| Record name | 3-Formylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalaldehydic acid, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isophthalaldehydic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formylsalicylic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-formylsalicylic acid?
A1: 3-Formylsalicylic acid has the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol.
Q2: What spectroscopic data is available for characterizing 3-formylsalicylic acid?
A2: Researchers commonly utilize Infrared (IR) spectroscopy to analyze 3-formylsalicylic acid. Key shifts in the IR spectra, particularly in the ν(C=N) (azomethine) and ν(C-O) (phenolic) modes, provide valuable information about the ligand's donor sites upon complexation with metals. [, , , ] Additionally, 1H NMR spectroscopy is used to characterize the ligand and its complexes. [, , ]
Q3: What materials exhibit compatibility with 3-formylsalicylic acid?
A4: 3-Formylsalicylic acid demonstrates compatibility with a wide range of materials, including various solvents like methanol, ethanol, and dimethylformamide (DMF). It also interacts effectively with metal ions, forming diverse coordination complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, it can be immobilized on solid supports like polystyrene for catalytic applications. [, , ]
Q4: What are the catalytic properties of 3-formylsalicylic acid and its derivatives?
A5: Derivatives of 3-formylsalicylic acid, particularly when complexed with transition metals like vanadium and copper, exhibit promising catalytic activity in various oxidation reactions. [, , ] For example, they demonstrate effectiveness in the oxidative desulfurization of model fuel diesel using H2O2 as an oxidant. []
Q5: What is the selectivity of 3-formylsalicylic acid-based catalysts?
A7: The selectivity of these catalysts varies depending on the specific reaction and reaction conditions. For example, in the oxidation of p-chlorotoluene, the main products exhibit a selectivity order of p-chlorobenzaldehyde >> p-chlorobenzyl alcohol > p-chlorobenzoic acid > 2-methyl-5-chlorophenol > 3-methyl-6-chlorophenol. []
Q6: What are some potential applications of 3-formylsalicylic acid-based catalysts?
A8: These catalysts hold potential for applications in fine chemical synthesis, particularly in oxidation reactions. Their ability to catalyze oxidative desulfurization also makes them attractive for potential use in fuel purification processes. [, , ]
Q7: Have computational methods been employed to study 3-formylsalicylic acid and its complexes?
A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of 3-formylsalicylic acid complexes. [, ] These calculations aid in understanding the bonding interactions, electronic transitions, and reactivity of the complexes.
Q8: How do structural modifications of 3-formylsalicylic acid affect its complexation behavior?
A10: Modifications to the 3-formylsalicylic acid structure, particularly substitutions on the aromatic ring or variations in the aldehyde or carboxylic acid groups, can significantly influence its coordination chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These modifications can alter the denticity, binding affinity, and geometric preferences of the ligand, leading to diverse structures and properties in the resulting metal complexes.
Q9: What analytical techniques are used to study 3-formylsalicylic acid and its derivatives?
A9: Researchers utilize a combination of techniques, including:
- Elemental analysis: Determining the composition of the compound. [, , , , , , , , , , , ]
- Spectroscopic methods:
- IR spectroscopy: Identifying functional groups and coordination modes. [, , , , , , , , , , , , ]
- UV-Vis spectroscopy: Studying electronic transitions and complex formation. [, , , , , , , , ]
- NMR spectroscopy: Characterizing the structure and dynamics of the ligand and its complexes. [, , , , , , , , ]
- EPR spectroscopy: Investigating paramagnetic metal centers in complexes. [, , , ]
- Magnetic susceptibility measurements: Determining the magnetic properties of complexes. [, , , , , , , , , , ]
- Thermogravimetric analysis (TGA): Studying thermal stability and decomposition patterns. [, , , , ]
- X-ray crystallography: Determining the three-dimensional structure of crystalline complexes. [, , , ]
Q10: What resources are valuable for research on 3-formylsalicylic acid?
A10: Essential resources include:
Q11: What are some significant milestones in the research of 3-formylsalicylic acid?
A11: Key milestones include:
- Early synthesis and characterization: Establishing the basic chemical properties of 3-formylsalicylic acid. []
- Development of coordination complexes: Exploring the diverse coordination chemistry of 3-formylsalicylic acid with various metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Applications in catalysis: Discovering and optimizing the catalytic potential of 3-formylsalicylic acid derivatives, particularly in oxidation reactions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


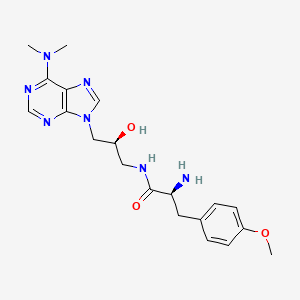

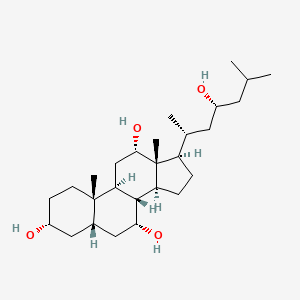
![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)


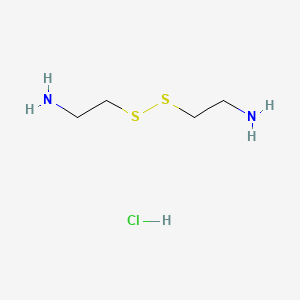

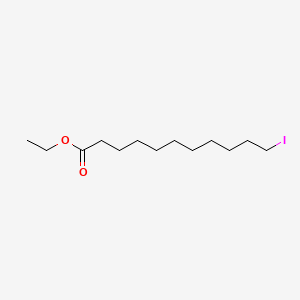
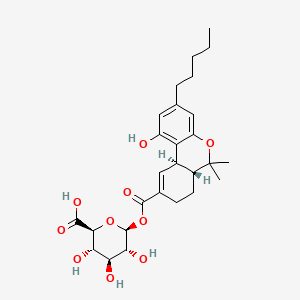
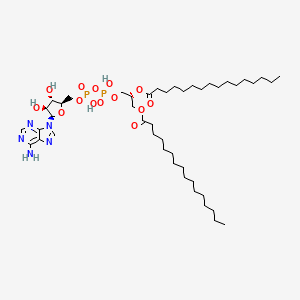
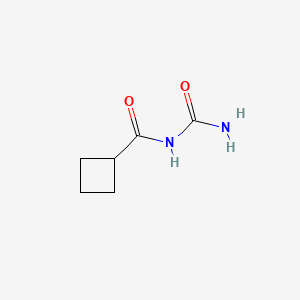
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)
![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B1196413.png)
